4-Tert-butyl-3-methoxybenzoic acid is an organic compound classified as a benzoic acid derivative. It features a tert-butyl group and a methoxy group attached to the benzene ring, which influences its chemical properties and potential applications. The compound is recognized for its role in various chemical syntheses and biological evaluations, particularly in medicinal chemistry.
The compound can be synthesized from starting materials such as 4-tert-butyl-3-methoxybenzaldehyde or similar derivatives. Its synthesis has been documented in various scientific literature, highlighting different methods and reaction pathways used to obtain it.
4-Tert-butyl-3-methoxybenzoic acid falls under the category of aromatic carboxylic acids. Its systematic name reflects its structural components: a benzoic acid core with tert-butyl and methoxy substituents.
The synthesis of 4-tert-butyl-3-methoxybenzoic acid can be achieved through several methods:
In one documented synthesis, methyl 4-tert-butyl-3-methoxybenzoate is treated with lithium hydroxide in dioxane at temperatures ranging from room temperature to 60 degrees Celsius, leading to the formation of 4-tert-butyl-3-methoxybenzoic acid with an approximate yield of 65% .
The molecular formula for 4-tert-butyl-3-methoxybenzoic acid is , with a molecular weight of approximately 208.25 g/mol. The structure features:
The compound's structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms and functional groups that contribute to its reactivity and interactions.
4-Tert-butyl-3-methoxybenzoic acid participates in various chemical reactions typical of carboxylic acids, including:
In synthetic applications, the compound can serve as an intermediate in the production of more complex molecules, particularly in pharmaceutical chemistry where modifications to the carboxylic acid or methoxy groups can yield novel bioactive compounds .
The mechanism of action for 4-tert-butyl-3-methoxybenzoic acid primarily relates to its interactions within biological systems:
In vitro studies suggest that modifications to the structure can significantly affect potency and selectivity against specific targets within cancer cells.
4-Tert-butyl-3-methoxybenzoic acid has several applications:
The molecular design of 4-(tert-butyl)-3-methoxybenzoic acid derivatives represents a strategic approach to overcoming limitations of conventional EGFR inhibitors. Overexpression of epidermal growth factor receptor (EGFR) drives uncontrolled cell proliferation in cancers like lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). Traditional ATP-competitive tyrosine kinase inhibitors (TKIs) frequently develop resistance through EGFR mutations (e.g., T790M) or chemoresistance mechanisms. This necessitated targeting the evolutionarily conserved allosteric site—a distinct pocket outside the ATP-binding domain that regulates kinase conformation through modulator binding [1] [6].
Molecular docking studies revealed that 4-(tert-butyl)-3-methoxybenzoic acid serves as an optimal scaffold for allosteric inhibition due to its structural complementarity with the hydrophobic cleft adjacent to the αC-helix in the EGFR kinase domain. The tert-butyl group provides steric bulk that enhances hydrophobic interactions with residues like Leu718 and Val726, while the methoxy group participates in hydrogen bonding with Asp855 in the allosteric pocket. This binding induces a conformational shift that stabilizes the kinase in an inactive state, preventing asymmetric dimerization essential for activation [1] [7].
Advanced computational techniques, including molecular dynamics (MD) simulations spanning >100 ns, demonstrated that derivatives like compound 3d and 3e achieve superior binding stability (ΔG = -12.3 kcal/mol and -11.9 kcal/mol, respectively) compared to first-generation inhibitors. The simulations revealed low root-mean-square deviation (RMSD) values (<2 Å), confirming minimal protein backbone distortion upon ligand binding. These derivatives maintained high binding affinity against clinically relevant mutants, including T790M and L858R, by bypassing steric clashes induced by gatekeeper mutations [1] [6].
Table 1: Molecular Docking and Dynamics Parameters of Key Derivatives
Compound | Docking Score (ΔG, kcal/mol) | RMSD (Å) | Key Binding Interactions | Targeted Residues |
---|---|---|---|---|
3d | -12.3 | 1.78 | H-bond, π-π stacking, hydrophobic | Asp855, Leu718, Val726 |
3e | -11.9 | 1.82 | H-bond, hydrophobic | Asp855, Leu704, Val726 |
Reference* | -9.2 | 2.45 | H-bond | Met793, Thr854 |
Reference: First-generation ATP-competitive inhibitor (e.g., Gefitinib)
Strategic functionalization of the 4-(tert-butyl)-3-methoxybenzoic acid core through carboxamide linkage enabled the development of three pharmacologically active heterocyclic series: carbothioamides (3a-e), triazoles (4a-d), and oxadiazoles (5). These moieties were selected for their hydrogen-bonding capabilities, metabolic resistance, and ability to modulate electronic properties [1] [5].
Carbothioamide Derivatives (3a-e): Synthesized via condensation of 4-(tert-butyl)-3-methoxybenzoyl chloride with substituted thiosemicarbazides. Compounds 3d and 3e—bearing electron-withdrawing chloro and trifluoromethyl groups—exhibited the highest potency. The thiocarbonyl group acted as a hydrogen-bond acceptor, enhancing interactions with Asp855, while the aryl substituents enabled π-stacking with Phe723. In vitro evaluation against A549, HepG2, and HCT-116 cell lines revealed IC₅₀ values of 0.98 µM, 1.24 µM, and 1.07 µM for 3d, respectively, outperforming earlier analogs [1].
Triazole Derivatives (4a-d): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-(tert-butyl)-3-methoxybenzoic acid propargyl ester and aryl azides. The triazole ring improved aqueous solubility (logP reduction by 0.3–0.5 units) and participated in dipole-dipole interactions with the kinase's Gly719. Though slightly less potent than carbothioamides, 4c (with p-fluorophenyl) showed excellent selectivity for cancer cells over normal fibroblasts [1] [9].
Oxadiazole Derivatives (5): Cyclodehydration of N-acylhydrazides using phosphorus oxychloride yielded the oxadiazole analog. The 1,3,4-oxadiazole moiety acted as a bioisostere for ester groups, resisting esterase-mediated hydrolysis. This ring system enhanced π-stacking capacity and provided metabolic stability via its mesoionic character. Kinase inhibition assays confirmed 5 suppressed EGFR phosphorylation at 1.5 µM, comparable to reference allosteric inhibitors [1] [2].
Table 2: Biological Activities of Key Heterocyclic Derivatives
Compound | Core Moiety | IC₅₀ (µM) A549 | IC₅₀ (µM) HepG2 | IC₅₀ (µM) HCT-116 | EGFR Kinase Inhibition (%) |
---|---|---|---|---|---|
3d | Carbothioamide | 0.98 | 1.24 | 1.07 | 92.3 |
3e | Carbothioamide | 1.15 | 1.41 | 1.32 | 89.7 |
4c | Triazole | 1.87 | 2.01 | 2.13 | 84.5 |
5 | Oxadiazole | 1.52 | 1.78 | 1.65 | 88.2 |
Pharmacokinetic optimization focused on enhancing solubility, metabolic stability, and membrane permeability while retaining allosteric binding affinity. The carboxylic acid group in 4-(tert-butyl)-3-methoxybenzoic acid inherently contributed to pH-dependent solubility but required balancing with permeability. Functionalization with heterocycles addressed this through strategic modulation of lipophilicity and hydrogen-bonding capacity [1] [2].
Carbothioamides 3d and 3e demonstrated favorable ADME profiles: aqueous solubility (logS = -4.2) aligned with oral bioavailability, and human microsomal stability (>85% remaining after 60 minutes). MD simulations confirmed these derivatives maintained low polar surface area (PSA < 90 Ų), facilitating membrane permeation. Plasma protein binding, assessed via equilibrium dialysis, was moderate (PPB = 78–82%), suggesting sufficient free fraction for therapeutic activity [1].
For oxadiazole derivatives, replacing amide bonds with 1,3,4-oxadiazole rings (as in 5) significantly improved metabolic stability. Rat liver microsome assays showed 15-fold lower clearance compared to amide analogs, attributed to resistance to cytochrome P450 3A4-mediated oxidation. This modification also enhanced solubility at physiological pH (268 µM for dichlorophenyl-substituted analogs) while retaining nanomolar EGFR affinity. In rat PK studies, oxadiazole derivatives exhibited extended half-lives (t₁/₂ = 3.1 h) and near-complete oral bioavailability (F = 96%) due to reduced first-pass metabolism [2].
Triazole derivatives leveraged their hydrophilic character to improve distribution. 4c showed a volume of distribution (Vd = 1.8 L/kg) indicating extensive tissue penetration, critical for targeting solid tumors. P-glycoprotein efflux ratios (ER < 2.5) confirmed these analogs avoided multidrug resistance mechanisms. Collectively, these optimizations yielded derivatives with balanced properties: cLogP (3.1–3.8), topological polar surface area (TPSA = 75–85 Ų), and permeability (PAMPA > 5 × 10⁻⁶ cm/s), aligning with Lipinski’s criteria for drug-likeness [1] [8].
Table 3: Pharmacokinetic Properties of Optimized Derivatives
Parameter | 3d (Carbothioamide) | 3e (Carbothioamide) | 5 (Oxadiazole) | 4c (Triazole) |
---|---|---|---|---|
Solubility (µM, pH7) | 58.2 | 62.7 | 268 | 145 |
Microsomal Stability (% remaining) | 87.5 | 85.3 | 94.8 | 82.6 |
Plasma Protein Binding (%) | 78.1 | 81.9 | 75.4 | 73.2 |
t₁/₂ (h, rat IV) | 2.8 | 2.6 | 3.1 | 2.4 |
Oral Bioavailability (%) | 62.3 | 58.7 | 96.0 | 71.5 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1